2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
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Description
2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C13H13ClFN3O4S2 and its molecular weight is 393.83. The purity is usually 95%.
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Scientific Research Applications
Diazotransfer Reagents and Azide Synthesis
An efficient, inexpensive, and shelf-stable diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, has been reported. This reagent is capable of acting as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. It can be prepared on a large scale from inexpensive materials, is shelf-stable, and is conveniently crystalline, highlighting its utility in synthesizing azide and diazo compounds for various research applications (Goddard-Borger & Stick, 2007).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the structural analogs of the given compound, have shown good antibacterial activities against rice bacterial leaf blight. These compounds, particularly 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, have demonstrated better antibacterial activity than commercial agents, highlighting their potential in agricultural research and plant protection (Shi et al., 2015).
Proton-Conducting Membranes
Research on partially fluorinated copolymers bearing azole functions with sulfonated PEEK for proton exchange membrane fuel cells (PEMFC) operating at low relative humidity has shown the influence of the nature of the N-heterocycle on membrane microstructure, thermal properties, and water uptake. This demonstrates the compound's relevance in developing advanced materials for energy applications (Campagne et al., 2013).
Antifungal and Antimicrobial Applications
Halogenated imidazole derivatives have been studied for their antimicrobial activity. For example, derivatives of 1,5-diphenyl-1H-pyrazole, analogous to the structure of interest, have shown weak antimycotic and antibacterial activities against Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus. Modifications to these compounds have led to derivatives with enhanced antimicrobial properties, underlining the potential of structurally similar compounds in medicinal chemistry and drug development (Menozzi et al., 2004).
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O4S2/c1-17-5-4-16-13(17)23(19,20)10-7-18(8-10)24(21,22)9-2-3-12(15)11(14)6-9/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONGSXSDMYZOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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